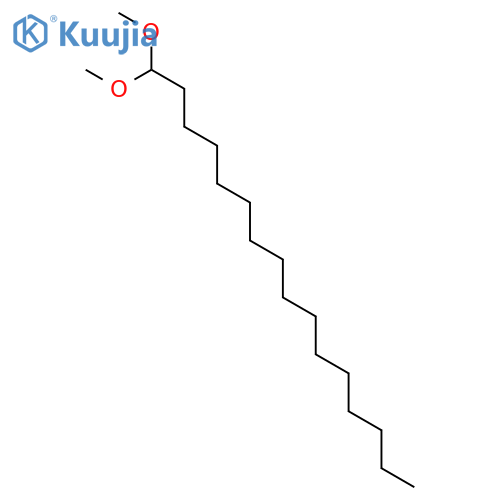Cas no 2791-29-9 (Hexadecane,1,1-dimethoxy-)
ヘキサデカン-1,1-ジメトキシ(Hexadecane,1,1-dimethoxy-)は、分子式C18H38O2で表されるジアセタール化合物です。主に有機合成反応における保護基や特殊溶媒として利用され、高い化学的安定性と低極性を特徴とします。特に酸や塩基に対する耐性が優れており、反応条件の厳しいプロセスでも分解されにくい利点があります。また、長鎖アルキル基を有するため、疎水性媒体との相溶性に優れ、特定の界面活性剤や添加剤の原料としても注目されています。実験室規模から工業用途まで幅広い応用が可能な多機能性化合物です。

Hexadecane,1,1-dimethoxy- structure
商品名:Hexadecane,1,1-dimethoxy-
Hexadecane,1,1-dimethoxy- 化学的及び物理的性質
名前と識別子
-
- Hexadecane,1,1-dimethoxy-
- 1,1-dimethoxyhexadecane
- 16:0 dimethylacetal, hexadecanal-dimethylacetal, chloroform
- FT-0717789
- MHW26B8K0A
- 1,1-dimethoxy-hexadecane
- Palmitaldehyde, dimethyl acetal
- SCHEMBL825730
- Hexadecane, 1,1-dimethoxy-
- DTXSID4062644
- Hexadecanal dimethyl acetal
- LACZJJJYINHZIR-UHFFFAOYSA-N
- 1,1-Dimethoxyhexadecane #
- 1,1-DIMETHOXYHEXADECANE/PALMITATE
- UNII-MHW26B8K0A
- 2791-29-9
- AKOS015843165
-
- インチ: InChI=1S/C18H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19-2)20-3/h18H,4-17H2,1-3H3
- InChIKey: LACZJJJYINHZIR-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCCCC(OC)OC
計算された属性
- せいみつぶんしりょう: 286.28734
- どういたいしつりょう: 286.287180451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 16
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.8
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- 密度みつど: 0.8542
- ゆうかいてん: 10°C
- ふってん: 368.85°C (rough estimate)
- 屈折率: 1.4382 (estimate)
- PSA: 18.46
- 濃度: 10 mg/mL (852446C-10mg)
Hexadecane,1,1-dimethoxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 852446C-10MG |
16:0 dimethylacetal |
2791-29-9 | 10mg |
¥1495.02 | 2023-11-02 |
2791-29-9 (Hexadecane,1,1-dimethoxy-) 関連製品
- 3658-93-3(1,1-Diethoxyhexane)
- 54815-13-3(Nonanal diethyl acetal)
- 7779-41-1(1,1-Dimethoxydecane)
- 4461-87-4(1,1-Dimethoxybutane)
- 3658-79-5(1,1-Diethoxypentane)
- 10022-28-3(1,1-Dimethoxyoctane)
- 1599-47-9(1,1-dimethoxyhexane)
- 10032-05-0(1,1-Dimethoxyheptane)
- 18545-17-0(5,5-Diethoxypentan-1-ol)
- 18824-63-0(1,1-Dimethoxynonane)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
